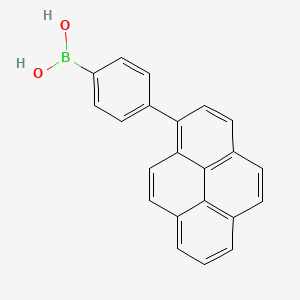

(4-(Pyren-1-yl)phenyl)boronic acid

Descripción general

Descripción

Métodos De Preparación

(4-(Pyren-1-yl)phenyl)boronic acid can be synthesized using several methods, including:

Suzuki-Miyaura coupling: This is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Sonogashira coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Heck coupling: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

These methods provide efficient routes to synthesize this compound under mild reaction conditions.

Análisis De Reacciones Químicas

(4-(Pyren-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Sensing Applications

The compound is particularly valuable in the development of sensors due to its ability to interact with diols. The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols, making it suitable for detecting analytes such as glucose and other sugars. This property is leveraged in biosensors for real-time monitoring of glucose levels, which is crucial for diabetes management.

Table 1: Sensing Capabilities

| Analyte | Detection Method | Sensitivity | Reference |

|---|---|---|---|

| Glucose | Fluorescence | High | |

| Fructose | Fluorescence | Moderate | |

| Formaldehyde | Fluorescence | High |

Imaging Applications

The fluorescent properties of (4-(Pyren-1-yl)phenyl)boronic acid make it an excellent candidate for bioimaging techniques such as fluorescence microscopy. The pyrene moiety exhibits strong fluorescence, which can be utilized to visualize cellular processes or track specific biological targets. This capability is particularly beneficial in cancer research, where the compound can be used to image cancer cells by binding to glycan structures on their surfaces.

Case Study: Cancer Cell Imaging

In a study focused on cancer cell imaging, this compound was employed to target glycoproteins on the surface of tumor cells. The compound's ability to selectively bind to these structures allowed for enhanced imaging contrast, facilitating the identification and monitoring of cancerous cells in vitro.

Drug Delivery Systems

This compound can also be incorporated into drug delivery systems. Its boronic acid functionality allows it to interact with specific biological targets, enabling targeted therapy approaches. This interaction is particularly useful in delivering drugs to cancer cells that overexpress certain glycoproteins.

Table 2: Drug Delivery Potential

| Target | Delivery Mechanism | Advantages |

|---|---|---|

| Cancer Cells | Targeted delivery via diol interaction | Enhanced specificity and reduced side effects |

| Other Biomolecules | Reversible binding | Controlled release properties |

Chemical Synthesis Applications

The compound plays a crucial role in organic synthesis through the Suzuki–Miyaura coupling reaction, where it acts as a boron-containing reagent. This reaction is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules that can be utilized in various applications including pharmaceuticals and materials science.

Chemical Reaction Mechanism

The mechanism involves transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds between aryl halides and this compound. This reaction is widely used due to its efficiency and mild reaction conditions.

Mecanismo De Acción

The mechanism of action of (4-(Pyren-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. For example, in sensing applications, the compound can interact with diols to form reversible covalent complexes, which can be detected through changes in fluorescence . In drug delivery, the compound can target specific receptors or enzymes, facilitating the delivery of therapeutic agents to the desired site of action .

Comparación Con Compuestos Similares

(4-(Pyren-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:

Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.

Pyrene-based compounds: These compounds share the pyrene moiety and are used in similar applications, such as sensing and imaging.

Formylphenylboronic acids: These compounds have similar boronic acid groups and are used in pharmaceutical applications.

The uniqueness of this compound lies in its combination of the pyrene moiety and the phenylboronic acid group, which provides unique structural and functional properties for various applications.

Actividad Biológica

(4-(Pyren-1-yl)phenyl)boronic acid is an organic compound notable for its unique structural features and significant biological activities. This article explores its biochemical properties, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrene moiety linked to a phenylboronic acid group. The molecular formula is CHB_{O}_2, and it exhibits strong fluorescence due to the pyrene unit, which is crucial for various sensing and imaging applications. The boronic acid group allows for reversible covalent bonding with diols, enabling interactions with biological molecules such as carbohydrates and glycoproteins.

The primary mechanism of action involves the compound's ability to interact with biomolecules through its boronic acid group. This interaction is particularly significant in the context of:

- Transmetalation : In the Suzuki–Miyaura coupling reaction, this compound acts as a reagent, forming new carbon-carbon bonds.

- Cellular Interaction : The compound can inhibit cancer cell proliferation by inducing apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It demonstrates the ability to selectively bind to glycan structures on cancer cells, facilitating targeted imaging and therapy. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving:

- ROS Generation : Inducing oxidative stress within cells.

- Mitochondrial Dysfunction : Disrupting mitochondrial function leading to programmed cell death.

Sensing Applications

The compound's ability to form complexes with saccharides has led to its use in developing sensors for glucose and other diols. Its fluorescence properties enhance detection sensitivity, making it suitable for real-time monitoring of biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis via ROS generation | , |

| Sensing | Forms complexes with diols | , |

| Imaging | Utilizes fluorescence for bioimaging |

Case Study: Cancer Cell Imaging

In a study investigating the use of this compound in cancer cell imaging, researchers demonstrated that the compound selectively binds to glycoproteins on the surface of cancer cells. This binding was visualized using fluorescence microscopy, confirming its potential as a targeted imaging agent .

Case Study: Glucose Sensing

Another study focused on developing a selective glucose sensor using this compound. The sensor operated on a photoinduced electron transfer mechanism, allowing for efficient detection of glucose levels in biological samples. This application highlights the compound's versatility beyond traditional synthetic roles .

Propiedades

IUPAC Name |

(4-pyren-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMRPUXCQLIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731285 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872050-52-7 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.